N-(4-bromophenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Description
N-(4-bromophenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CAS: 1008038-85-4; molecular formula: C20H17BrN2O3S2) is a tetrahydroisoquinoline derivative featuring a thiophene sulfonyl group and a 4-bromophenyl carboxamide substituent . Its structure combines a rigid tetrahydroisoquinoline scaffold with electron-withdrawing sulfonyl and bromophenyl groups, which may influence its pharmacological properties, such as receptor binding affinity and metabolic stability.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3S2/c21-16-7-9-17(10-8-16)22-20(24)18-12-14-4-1-2-5-15(14)13-23(18)28(25,26)19-6-3-11-27-19/h1-11,18H,12-13H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKYHFAKFOOSAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CS3)C(=O)NC4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pictet–Spengler Cyclization
The Pictet–Spengler reaction condenses β-phenylethylamine derivatives with aldehydes or ketones under acidic conditions to form THIQ frameworks. For this target molecule, a β-phenylethylamine precursor bearing a carboxylic acid group at the future C3 position is critical.
Representative Procedure :
-
Starting Material : 2-(3-Carboxyphenyl)ethylamine is reacted with formaldehyde in the presence of trifluoroacetic acid (TFA) at 60°C for 12 hours.
-
Cyclization : The reaction proceeds via imine formation, followed by intramolecular electrophilic aromatic substitution to yield 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
-
Yield : 70–85% after purification via recrystallization (ethanol/water).
Key Considerations :
Bischler–Nepieralski Reaction
This method involves cyclodehydration of N-acyl-β-phenylethylamines to form dihydroisoquinolines, which are subsequently reduced to THIQs.
Representative Procedure :
-
Acylation : 3-Methoxyphenethylamine is acylated with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
-
Cyclization : The acylated intermediate undergoes cyclization using phosphorus oxychloride (POCl₃) at reflux (80°C, 4 hours), forming 3,4-dihydroisoquinoline.
-
Reduction : Sodium borohydride (NaBH₄) in methanol reduces the dihydroisoquinoline to THIQ-3-carboxylic acid methyl ester (yield: 65%).
-
Hydrolysis : The ester is hydrolyzed with aqueous NaOH (1M, 70°C, 2 hours) to yield THIQ-3-carboxylic acid.
Advantages :
-
Suitable for introducing substituents at the C1 position.
-
Compatible with electron-donating groups (e.g., methoxy) on the aromatic ring.
Introduction of the Thiophene-2-Sulfonyl Group
Sulfonylation of the THIQ nitrogen is achieved via reaction with thiophene-2-sulfonyl chloride.
Procedure :
-
Reaction Conditions : THIQ-3-carboxylic acid (1 eq) is dissolved in anhydrous DCM under nitrogen. Thiophene-2-sulfonyl chloride (1.2 eq) and pyridine (2 eq) are added dropwise at 0°C.
-
Stirring : The mixture is stirred at room temperature for 6 hours.
-
Workup : The reaction is quenched with ice-cold water, and the product is extracted with DCM. Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) yields 2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (75–80% yield).
Mechanistic Insight :
-
Pyridine neutralizes HCl generated during sulfonylation, driving the reaction to completion.
-
Steric hindrance at the THIQ nitrogen may necessitate extended reaction times.
Formation of the 4-Bromophenyl Carboxamide
The carboxylic acid at C3 is coupled with 4-bromoaniline to install the final substituent.
Procedure :
-
Activation : THIQ-3-carboxylic acid (1 eq) is treated with thionyl chloride (SOCl₂) at reflux (70°C, 2 hours) to form the acid chloride. Excess SOCl₂ is removed under vacuum.
-
Coupling : The acid chloride is dissolved in dry THF and added to a solution of 4-bromoaniline (1.5 eq) and TEA (3 eq). The mixture is stirred at 25°C for 12 hours.
-
Purification : The crude product is washed with NaHCO₃ solution and purified via column chromatography (dichloromethane/methanol, 9:1) to yield the title compound (60–70% yield).
Alternative Method :
-
Use coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF for direct amide bond formation without acid chloride generation (yield: 55–65%).
Optimization and Challenges
Order of Functionalization
Solvent and Temperature Effects
Purification Challenges
-
Silica gel chromatography is critical for separating sulfonamide and carboxamide byproducts.
-
Recrystallization (ethanol/water) improves purity but may reduce yields.
Comparative Analysis of Synthetic Routes
| Step | Method | Conditions | Yield | Advantages |
|---|---|---|---|---|
| THIQ Core Formation | Pictet–Spengler | TFA, 60°C, 12h | 70–85% | High atom economy |
| THIQ Core Formation | Bischler–Nepieralski | POCl₃, reflux, 4h | 65% | Compatible with electron-rich substrates |
| Sulfonation | Thiophene-2-sulfonyl Cl | Pyridine, DCM, 6h | 75–80% | Mild conditions |
| Amidation | SOCl₂/4-Bromoaniline | THF, 25°C, 12h | 60–70% | No coupling agents required |
| Amidation | EDCl/HOBt | DMF, 25°C, 24h | 55–65% | Avoids acid chloride handling |
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the bromophenyl and thiophen-2-ylsulfonyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or Lewis acids for electrophilic substitution are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, N-(4-bromophenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide may exhibit bioactivity that could be harnessed for therapeutic purposes. Studies might focus on its potential as an inhibitor or modulator of specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It might also find applications in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which N-(4-bromophenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s structural analogs differ primarily in the substituents on the phenyl ring of the carboxamide group and modifications to the sulfonyl-linked thiophene moiety. Key comparisons include:
Table 1: Substituent Variations in Tetrahydroisoquinoline Carboxamides
Key Observations:
- Electron-withdrawing groups (e.g., bromine in the main compound) may enhance metabolic stability but reduce solubility compared to electron-donating groups (e.g., diethylamino) .
Biological Activity
N-(4-bromophenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 477.4 g/mol. The compound features a bromine atom, a thiophene ring, and a tetrahydroisoquinoline core, which contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. Specifically:
- Mechanism : The compound may inhibit bacterial lipid biosynthesis and disrupt cell membrane integrity.
- Studies : In vitro studies have shown that derivatives with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as various fungal species .
Anticancer Activity
The anticancer potential of this compound has also been investigated:
- Cell Lines : It has shown efficacy against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells.
- Assays : Sulforhodamine B (SRB) assays indicated significant cytotoxic effects at varying concentrations. Notably, certain derivatives exhibited IC50 values in the low micromolar range .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the following table:
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the thiophene moiety enhanced activity against E. coli by increasing membrane permeability.
- Anticancer Screening : In another study focused on breast cancer cell lines, derivatives of the compound were tested for their ability to induce apoptosis. Results showed that compounds with higher bromine substitution exhibited increased apoptotic activity compared to their non-brominated counterparts .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in lipid biosynthesis in bacteria.
- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells leading to apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
